Benzyl 4-formylcyclohexylcarbamate
Overview
Description
Benzyl 4-formylcyclohexylcarbamate: is an organic compound with the molecular formula C₁₅H₁₉NO₃ It is a derivative of cyclohexylcarbamate, featuring a benzyl group and a formyl group attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-formylcyclohexylcarbamate typically involves the reaction of cyclohexylcarbamate with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The formyl group can be introduced through a subsequent formylation reaction using formic acid or a formylating agent like paraformaldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-formylcyclohexylcarbamate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-formylcyclohexylcarbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzymatic reactions involving carbamates.
Medicine: Potential applications in medicine include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl 4-formylcyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Cyclohexylcarbamate: Lacks the benzyl and formyl groups, making it less reactive in certain chemical reactions.
Benzyl carbamate: Lacks the formyl group, limiting its applications in formylation reactions.
4-Formylcyclohexylcarbamate: Lacks the benzyl group, reducing its hydrophobic interactions.
Uniqueness: Benzyl 4-formylcyclohexylcarbamate is unique due to the presence of both benzyl and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for a wide range of applications in various fields of research and industry.
Properties
IUPAC Name |
benzyl N-(4-formylcyclohexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIRQISQWQDGSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619359 | |
Record name | Benzyl (4-formylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-41-4 | |
Record name | Benzyl (4-formylcyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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